Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methylsulfinyl and methylsulfonyl groups. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thiourea, acyl (bromo)acetylenes, and propargylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The methylsulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group would yield a sulfone, while reduction of the methylsulfonyl group would yield a sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is not well understood. it is likely to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds have a similar core structure and are known for their anticancer properties.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of both methylsulfinyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H14N2O5S3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14N2O5S3/c1-23-15(19)14-12(9-6-4-5-7-11(9)25(2)20)13-10(24-14)8-17-16(18-13)26(3,21)22/h4-8H,1-3H3 |
InChI Key |
XPHXNOWNSVFAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)S(=O)(=O)C)C3=CC=CC=C3S(=O)C |
Origin of Product |
United States |
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